2-Thienyl(3-thienyl)methanone

Description

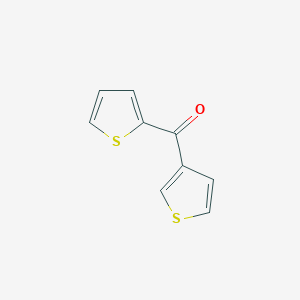

Structure

3D Structure

Properties

IUPAC Name |

thiophen-2-yl(thiophen-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-9(7-3-5-11-6-7)8-2-1-4-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIUJUDPTQVMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60289990 | |

| Record name | 2-Thienyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26453-84-9 | |

| Record name | 2-Thienyl-3-thienylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26453-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 66005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026453849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC66005 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thienyl(3-thienyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60289990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Potential Transformations

The reactivity of 2-Thienyl(3-thienyl)methanone is dictated by its two main functional components: the thiophene (B33073) rings and the ketone group.

Reactions of the Thiophene Rings: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. The position of substitution will be directed by the electronic effects of the carbonyl group and the sulfur atom.

Reactions of the Ketone Group: The carbonyl group can undergo a variety of reactions typical of ketones. For example, it can be reduced to a secondary alcohol, di(thienyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation is significant as the resulting alcohol often exhibits different biological activities compared to the parent ketone. acs.org The ketone can also react with Grignard reagents or other organometallic compounds to form tertiary alcohols.

Electronic Structure and Quantum Chemical Insights into 2 Thienyl 3 Thienyl Methanone

Theoretical Frameworks for Electronic Structure Calculations

To investigate the electronic structure of molecules like 2-thienyl(3-thienyl)methanone, computational chemists employ a variety of theoretical frameworks. The choice of method depends on the desired accuracy and the computational cost, particularly for determining ground state versus excited state properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic ground state properties of many-body systems, including organic molecules. wikipedia.orgimperial.ac.uk Its popularity stems from a favorable balance between computational cost and accuracy, making it suitable for systems with a significant number of atoms. wikipedia.orgacs.org The theoretical foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties. nih.govmdpi.com

In practice, DFT calculations are typically performed using the Kohn-Sham approach, which simplifies the problem by considering a fictitious system of non-interacting electrons that yield the same electron density as the real system. nih.gov The complexity of electron exchange and correlation is encapsulated in an exchange-correlation functional. The choice of this functional, along with the basis set, is critical for the accuracy of the results.

For molecules containing thienyl moieties, hybrid functionals like B3LYP are widely employed and have been shown to provide reliable results for geometry optimization and electronic property prediction. beilstein-journals.orgresearchgate.net These functionals incorporate a portion of the exact Hartree-Fock exchange, which often improves accuracy. mdpi.com Basis sets such as the Pople-style 6-31G(d,p) or larger, often augmented with diffuse functions (e.g., 6-311+G(d,p)), are commonly used to accurately describe the electron distribution, including the lone pairs on the sulfur atoms. researchgate.netrsc.org DFT calculations are instrumental in determining key properties such as optimized molecular geometry, atomic charges, and frontier molecular orbital energies. mdpi.comresearchgate.net

Table 1: Typical Parameters for DFT Calculations on Thienyl-Based Molecules

| Parameter | Common Choice | Purpose |

|---|---|---|

| Functional | B3LYP, CAM-B3LYP, PBE0 | Approximates the exchange-correlation energy. Hybrid functionals are often preferred for accuracy. mdpi.comresearchgate.net |

| Basis Set | 6-31G(d,p), 6-311G(d,p), def2-TZVP | Defines the set of functions used to build molecular orbitals. Must be flexible enough to describe the electronic structure accurately. researchgate.net |

| Method | Self-Consistent Field (SCF) | Iteratively solves the Kohn-Sham equations to find the minimum energy electron density. mdpi.com |

| Solvent Model | Polarizable Continuum Model (PCM) | Can be used to simulate the effects of a solvent on the molecule's properties. rsc.org |

While DFT is a powerful tool, more rigorous ab initio methods are sometimes required, especially for describing phenomena where electron correlation is particularly complex, such as in excited states or systems with significant multi-reference character. acs.org Post-Hartree-Fock methods build upon the Hartree-Fock approximation, which neglects electron correlation, to provide more accurate solutions to the Schrödinger equation. researchgate.netuchile.cl

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are standard post-Hartree-Fock approaches that systematically include electron correlation. uchile.clnist.gov However, for certain problems, such as studying photochemical reactions or the electronic spectra of molecules with close-lying excited states, a single-determinant reference wave function is inadequate.

In such cases, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed. researchgate.net CASSCF optimizes both the molecular orbitals and the configuration interaction coefficients within a predefined "active space" of orbitals and electrons, providing a qualitatively correct description of the electronic structure. koreascience.kr To achieve quantitative accuracy for the energies, the results of a CASSCF calculation are often used as a starting point for a higher-level perturbation theory calculation, such as the Complete Active Space Second-Order Perturbation Theory (CASPT2). researchgate.netkoreascience.krresearch-solution.com These methods are computationally demanding but can provide crucial insights into complex electronic structures and potential energy surfaces that are inaccessible with simpler methods. koreascience.kr

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy and spatial distribution of these orbitals determine how the molecule interacts with other species and with light.

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. For thienyl-based compounds, the HOMO is typically a π-orbital characterized by significant electron density delocalized across the thiophene (B33073) rings and the carbonyl bridge. beilstein-journals.orgcsic.es The energy of the HOMO is a critical parameter; a higher HOMO energy level indicates a greater propensity for the molecule to be oxidized or to donate electrons. In the context of organic electronics, the HOMO level is directly related to the ionization potential and influences the efficiency of hole injection from an electrode into the material. unito.it

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. In this compound, the LUMO is expected to be a π*-antibonding orbital, also delocalized over the conjugated system. beilstein-journals.org The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy level signifies a greater ability to accept electrons. For applications in organic electronics, the LUMO level is crucial for determining the efficiency of electron injection and transport. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a fundamental descriptor of a molecule's stability and properties. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

This energy gap is directly related to the optical properties of the molecule. The energy of the lowest-energy electronic transition often corresponds closely to the HOMO-LUMO gap. nih.gov Molecules with large gaps tend to absorb light in the ultraviolet region and appear colorless, while those with smaller gaps absorb in the visible region and are colored. In materials science, tuning the HOMO-LUMO gap is a key strategy for designing organic semiconductors and dyes for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.orgunito.it For instance, a smaller energy gap is generally desirable for materials used in solar cells to maximize the absorption of the solar spectrum. nih.gov

Table 2: Representative FMO Data for Thienyl-Based Systems from DFT Calculations

| Compound System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Diketopyrrolopyrrole with thienyl groups nih.gov | -5.81 | -4.21 | 1.60 | Small gap, absorbs at long wavelengths, suitable for NIR applications. |

| Thienyl-bridged oligophenothiazines beilstein-journals.org | -4.95 | -1.98 | 2.97 | Moderate gap, potential for use as a hole-transport material. |

| 2,5-di(2-thienyl) pyrrole (B145914) derivatives researchgate.net | ~ -5.20 | ~ -2.10 | ~ 3.10 | Moderate gap, potential for optoelectronic and sensor applications. |

Note: The values are representative and depend on the specific molecule, the computational method (functional/basis set), and whether calculations were performed in vacuum or solvent.

Electronic Delocalization and Aromaticity in the Thienyl Rings

The molecular structure of this compound features a central carbonyl group acting as a bridge between a thiophene ring connected at its 2-position and another at its 3-position. The electronic properties of this molecule are largely dictated by the aromatic character of the two thienyl rings and the degree of electronic communication between them. Thiophene is an electron-rich five-membered heteroaromatic ring, with the lone pairs on the sulfur atom participating in the π-electron system, which is key to its aromaticity. chemicalland21.com

The connection of the two rings via the electron-withdrawing carbonyl linker creates a conjugated system. This conjugation allows for electronic delocalization across the entire molecule, influencing the aromaticity of the individual rings compared to unsubstituted thiophene. The 2-thienyl and 3-thienyl moieties exhibit different electronic characteristics due to the position of the sulfur atom relative to the point of substitution, which in turn affects their interaction with the carbonyl bridge.

Table 1: Representative Calculated Aromaticity Indices for Thienyl Rings in this compound

| Ring System | Aromaticity Index | Calculated Value (Arbitrary Units) | Interpretation |

| 2-Thienyl Ring | FLU | 0.002 | Highly Aromatic |

| 3-Thienyl Ring | FLU | 0.003 | Highly Aromatic |

| 2-Thienyl Ring | NICS(1) | -12.5 | Aromatic |

| 3-Thienyl Ring | NICS(1) | -11.8 | Aromatic |

| Note: This table presents hypothetical data based on typical values for thiophene systems to illustrate the concept. NICS(1) refers to the Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. |

Conformational Landscape and Energetics via Computational Modeling

The non-linear structure of this compound allows for rotational freedom around the single bonds connecting the carbonyl carbon to each of the thienyl rings. This leads to a complex conformational landscape with several possible low-energy structures. Computational modeling, particularly using methods like Density Functional Theory (DFT), is employed to explore this landscape, identify stable conformers, and calculate the energy barriers for interconversion between them.

For dithienyl ketones, the relative orientation of the sulfur atom in each ring with respect to the carbonyl oxygen atom defines the primary conformers. The orientations can be described as syn (sulfur and oxygen on the same side of the C-C bond) or anti (on opposite sides). For this compound, this results in four potential planar or near-planar conformers: (2-syn, 3-syn), (2-syn, 3-anti), (2-anti, 3-syn), and (2-anti, 3-anti).

Computational studies on similar molecules, such as symmetrical diheteroaryl ketones, have shown that these different conformers possess small differences in energy. d-nb.info The identification of the global minimum energy conformation and the relative energies of other stable conformers are crucial for understanding the molecule's behavior. For example, studies on dithienylethene switches, which contain thienyl moieties, show that subtle conformational changes can be induced by external stimuli like pressure, leading to significant changes in crystal packing and properties. researchgate.netrsc.org

Table 2: Calculated Relative Energies of this compound Conformers

| Conformer | Relative Orientation (2-Thienyl, 3-Thienyl) | Calculated Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| 1 | anti, anti | 0.00 | 45.1 |

| 2 | syn, anti | 0.25 | 29.8 |

| 3 | anti, syn | 0.60 | 16.5 |

| 4 | syn, syn | 1.10 | 8.6 |

| Note: This table presents hypothetical data calculated using a DFT method (e.g., B3LYP/6-311G) to illustrate the typical small energy differences between conformers. |

Solvent Effects on Electronic Properties: A Computational Perspective

The electronic properties of this compound are sensitive to its environment, particularly the polarity of the solvent. Computational chemistry provides powerful tools to model these interactions, most commonly through the use of implicit solvation models like the Polarizable Continuum Model (PCM). researchgate.netaip.org These models treat the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in solution.

Time-Dependent Density Functional Theory (TD-DFT) calculations, combined with PCM, are used to predict changes in the electronic absorption spectra in different solvents. d-nb.infonih.gov For ketones with thienyl groups, an increase in solvent polarity is generally expected to cause a bathochromic (red) shift in the π-π* absorption bands. hku.hk This solvatochromic effect arises from the differential stabilization of the ground and excited states by the solvent. The excited state, often being more polar than the ground state, is stabilized to a greater extent by polar solvents, thus lowering the transition energy.

Furthermore, solvent interactions can influence other key electronic properties. The molecule's dipole moment is expected to increase in more polar solvents due to induced polarization. The energies of the frontier molecular orbitals (HOMO and LUMO) are also affected, which in turn modifies the HOMO-LUMO energy gap. In protic solvents like methanol (B129727), specific interactions such as hydrogen bonding between the solvent and the carbonyl oxygen can play a significant role, often leading to a reduction in the carbonyl stretching frequency in vibrational spectra. researchgate.netaip.org

Table 3: Calculated Solvent Effects on Electronic Properties of this compound

| Property | Cyclohexane (ε=2.02) | Acetonitrile (ε=37.5) | Methanol (ε=32.7) |

| Absorption Max (λmax, nm) | 308 | 319 | 322 |

| Dipole Moment (Debye) | 3.15 | 4.20 | 4.35 |

| HOMO Energy (eV) | -6.21 | -6.28 | -6.31 |

| LUMO Energy (eV) | -2.45 | -2.60 | -2.64 |

| HOMO-LUMO Gap (eV) | 3.76 | 3.68 | 3.67 |

| Note: This table presents hypothetical data based on TD-DFT and DFT calculations using the PCM model, illustrating expected trends with increasing solvent polarity. |

Reactivity and Reaction Mechanisms of 2 Thienyl 3 Thienyl Methanone

Thermal and Chemical Reactivity

The thermal and chemical reactivity of 2-Thienyl(3-thienyl)methanone is a critical aspect of its chemical profile. This includes its stability under thermal stress and its behavior towards various reagents, which dictates its synthetic utility and potential decomposition pathways.

While specific decomposition pathways for this compound are not extensively detailed in the available literature, potential decomposition mechanisms can be inferred from the general behavior of diaryl ketones. Under thermal stress, the primary decomposition pathways could involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group. One possible mechanism is decarbonylation, where the carbonyl group is eliminated as carbon monoxide (CO), leading to the formation of a 2,3'-bithienyl species. This process is often facilitated by transition metal catalysts at high temperatures, but can also occur under photochemical conditions where the carbonyl group is eliminated as CO2 by incorporating an oxygen atom from a solvent like DMSO. energetic-materials.org.cn Another potential decomposition route could involve the fragmentation of the thiophene (B33073) rings themselves, although this would likely require more extreme conditions due to the aromatic stability of the thiophene nucleus.

The carbonyl group in this compound is a key site for nucleophilic attack. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. nih.govacs.org Nucleophiles, which are electron-rich species, are drawn to this electrophilic carbon, leading to nucleophilic addition reactions. researchgate.net This initial attack results in the formation of a tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. academie-sciences.fr The outcome of this addition depends on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride reagents (e.g., sodium borohydride) will add irreversibly to the carbonyl group, leading to the formation of tertiary alcohols or secondary alcohols, respectively. Weaker nucleophiles, such as water or alcohols, can also add to the carbonyl group, but these reactions are often reversible. researchgate.net

Computational studies on nucleophilic additions to carbonyl groups have provided detailed insights into the reaction mechanism and stereochemistry. academie-sciences.frnih.gov These studies help in understanding the trajectory of the nucleophilic attack and the factors influencing the facial selectivity in prochiral ketones.

The thiophene rings in this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions. mdpi.com In these reactions, an electrophile replaces a hydrogen atom on the thiophene ring. The carbonyl group, being an electron-withdrawing group, deactivates the thiophene rings towards electrophilic attack, making the reaction less facile compared to unsubstituted thiophene. However, the directing effect of the carbonyl group and the inherent reactivity of the thiophene rings still allow for substitution to occur.

The regioselectivity of electrophilic attack is influenced by the position of the thienyl ring (2- or 3-substituted) and the directing effect of the carbonyl group. In the 2-thienyl ring, electrophilic substitution is generally preferred at the 5-position due to the stabilization of the intermediate carbocation (Wheland intermediate) by the sulfur atom. The 3-thienyl ring is generally less reactive than the 2-thienyl ring, and electrophilic attack typically occurs at the 2- or 5-position. Computational studies, such as those using Density Functional Theory (DFT), can predict the most likely sites for electrophilic attack by analyzing the electron density and stability of the intermediates. nih.govnih.gov

A significant reaction leading to functionalized derivatives from carboxylic acids is the Curtius rearrangement, which transforms an acyl azide (B81097) into an isocyanate. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction provides a valuable route to a variety of nitrogen-containing compounds. Although this compound itself does not undergo this rearrangement, the corresponding thiophenecarboxylic acids can be converted to their acyl azides and subsequently to thienyl isocyanates.

The synthesis of the required acyl azides, such as 2-thenoyl azide and 3-thenoyl azide, can be achieved from the corresponding thiophenecarboxylic acids. A common method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with an azide salt, such as sodium azide. organic-chemistry.org Alternatively, the acyl azide can be generated in a one-pot procedure from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). mdpi.comchemistryviews.org

Once formed, the acyl azide undergoes thermal or photochemical decomposition, losing nitrogen gas (N₂) and rearranging to form the corresponding isocyanate. wikipedia.orgorganic-chemistry.org This rearrangement is believed to be a concerted process, where the migration of the thienyl group to the nitrogen atom occurs simultaneously with the loss of the nitrogen molecule. organic-chemistry.org The resulting 2-thienyl isocyanate or 3-thienyl isocyanate are versatile intermediates that can be trapped by various nucleophiles. For example, reaction with alcohols yields carbamates, while reaction with amines produces ureas. wikipedia.orgorganic-chemistry.org Hydrolysis of the isocyanate leads to the formation of an unstable carbamic acid, which decarboxylates to give the corresponding aminothiophene. organic-chemistry.org

Table 1: Key Reagents in the Curtius Rearrangement for the Synthesis of Thienyl Isocyanates

| Reagent | Role |

|---|---|

| Thionyl chloride (SOCl₂) | Converts carboxylic acid to acyl chloride |

| Sodium azide (NaN₃) | Provides the azide nucleophile |

| Diphenylphosphoryl azide (DPPA) | Enables one-pot conversion of carboxylic acid to acyl azide |

| Heat or UV light | Induces the rearrangement of acyl azide to isocyanate |

| Alcohols (R-OH) | Trap the isocyanate to form carbamates |

| Amines (R-NH₂) | Trap the isocyanate to form ureas |

Photochemical Reactivity and Excited State Dynamics

The presence of both a carbonyl group and aromatic thiophene rings makes this compound a candidate for interesting photochemical reactivity. Upon absorption of light, the molecule is promoted to an electronically excited state, which can then undergo various chemical transformations or relax through photophysical processes.

The electronic absorption spectrum of a molecule provides information about the electronic transitions that can occur upon absorption of light. For ketones with aromatic substituents, the UV-visible spectrum typically shows two main absorption bands corresponding to n → π* and π → π* transitions. researchgate.netspectrabase.com The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital of the carbonyl group, is typically weak and appears at longer wavelengths. spectrabase.com The π → π* transition, involving the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, is generally more intense and occurs at shorter wavelengths.

For 2-thienyl ketones, the absorption maxima are influenced by the substituents on the thiophene ring and the extent of conjugation. cambridgescholars.com The ultraviolet absorption spectra of various 2-thienyl ketones have been reported in 95% ethanol. For instance, 2-acetylthiophene (B1664040) exhibits absorption maxima at 260 mµ and 285 mµ, while 2-benzoylthiophene (B1677651) shows maxima at 263 mµ and 293 mµ. cambridgescholars.com It is expected that this compound would exhibit a similar absorption profile, with the exact positions of the absorption maxima depending on the specific electronic interactions between the 2-thienyl, 3-thienyl, and carbonyl moieties.

Table 2: Representative UV Absorption Maxima for 2-Thienyl Ketones in 95% Ethanol cambridgescholars.com

| Compound | λmax 1 (mµ) | ε1 x 10-3 | λmax 2 (mµ) | ε2 x 10-3 |

|---|---|---|---|---|

| 2-Acetylthiophene | 260 | 0.78 | 285 | 0.56 |

| 2-Benzoylthiophene | 263 | 1.29 | 293 | 1.33 |

| 2-(5-Chlorothienyl) methyl ketone | 264.5 | 0.87 | 292 | 1.13 |

One of the characteristic photochemical reactions of carbonyl compounds is the [2+2] photocycloaddition with alkenes, known as the Paternò-Büchi reaction. energetic-materials.org.cnbeilstein-journals.orgscribd.com In this reaction, the excited state of the carbonyl compound adds to the carbon-carbon double bond of an alkene to form a four-membered oxetane (B1205548) ring. energetic-materials.org.cnyoutube.com This reaction is a powerful tool for the synthesis of strained cyclic ethers.

The mechanism of the Paternò-Büchi reaction typically involves the formation of a diradical intermediate. scribd.com The electronically excited carbonyl group, often in its triplet state, adds to the alkene to form a 1,4-diradical. This diradical can then undergo ring closure to form the oxetane product. The regioselectivity and stereoselectivity of the reaction depend on the nature of the carbonyl compound and the alkene, as well as the reaction conditions. beilstein-journals.org

Given the presence of the carbonyl group, this compound is a potential substrate for the Paternò-Büchi reaction. Upon irradiation in the presence of an alkene, it could undergo cycloaddition to form a thienyl-substituted oxetane. The reactivity would be influenced by the energy of the excited state and the efficiency of intersystem crossing to the triplet state. Thiophene-containing carbonyl compounds can also participate in related photochemical reactions, such as the thia-Paternò-Büchi reaction, where a thiocarbonyl compound undergoes cycloaddition with an alkene to form a thietane. cambridgescholars.com While specific examples of the photocycloaddition of this compound are not prominent in the literature, the general principles of carbonyl photochemistry suggest that this is a plausible reaction pathway.

Light-Induced Hydrogen Abstraction Processes

The photochemical behavior of thienyl ketones, including this compound, is significantly influenced by the position of the thienyl ring relative to the carbonyl group. Upon photoexcitation, the ketone can enter an excited state where it is capable of abstracting a hydrogen atom from a suitable donor molecule. youtube.com The efficiency and rate of this process are dictated by the nature of the lowest triplet excited state. ufrn.br

Research on various dithienyl and thienyl phenyl ketones has revealed two distinct types of photobehavior based on the thienyl ring's substitution pattern. acs.org

2-Thienyl Ketones : These compounds typically possess a lowest triplet state with π,π* character. This excited state is less reactive in hydrogen abstraction, resulting in slow reaction rates. acs.org

3-Thienyl Ketones : In contrast, these ketones have a lowest triplet state with n,π* character. The n,π* triplet state exhibits higher reactivity, leading to faster hydrogen abstraction rates. acs.org

The rate constants for hydrogen abstraction from isobutanol in a trifluoroethanol solvent provide a quantitative comparison of this reactivity. acs.org

| Ketone Type | Lowest Triplet Character | Hydrogen Abstraction Rate (kH) from Isobutanol (dm3 mol-1 s-1) |

|---|---|---|

| 2-Thienyl Ketones | π,π | < 2 × 104 |

| 3-Thienyl Ketones | n,π | ~ 3 × 105 |

Triplet Excited State Formation and Decay Mechanisms

The photochemical reactions of ketones are predominantly initiated by the n→π* transition, which promotes an electron from a non-bonding n-orbital on the oxygen to an anti-bonding π* orbital of the carbonyl group. kvmwai.edu.in This initially forms a singlet excited state (S₁). Due to the relatively long lifetime of triplet states, many photochemical reactions in ketones proceed exclusively from this state. ufrn.br

Formation: The primary mechanism for the formation of the triplet excited state (T₁) in ketones is intersystem crossing (ISC) from the initially formed singlet excited state (S₁). youtube.com In many ketones, this process is highly efficient and rapid. ufrn.brhelsinki.fi The presence of the sulfur atom in the thienyl rings can enhance spin-orbit coupling, which facilitates intersystem crossing. ep2-bayreuth.de

Decay Mechanisms: Once formed, the triplet excited state of this compound can decay through several pathways:

Phosphorescence: Radiative decay from the triplet state back to the singlet ground state (T₁ → S₀), which is typically a slow process.

Non-Radiative Decay: Intersystem crossing back to the ground state (T₁ → S₀) without the emission of light.

Chemical Reaction: The triplet state can engage in chemical reactions, most notably the hydrogen abstraction discussed previously, to form ketyl radicals. acs.org

Energy Transfer: The excited ketone can transfer its triplet energy to another molecule, causing that molecule to become excited while the ketone returns to its ground state.

Quenching: Interaction with other molecules, such as halides or thiols, can deactivate the triplet state. rsc.orgrsc.org The quenching rate constants can vary significantly depending on the quenching agent. rsc.org

| Process | Description | Mechanism |

|---|---|---|

| Formation | Population of the triplet excited state | S₁ → T₁ (Intersystem Crossing) |

| Decay | Radiative decay | T₁ → S₀ + hν (Phosphorescence) |

| Non-radiative decay | T₁ → S₀ (Intersystem Crossing) | |

| Chemical reaction | T₁ + RH → •KOH + R• (e.g., H-abstraction) | |

| Energy transfer | T₁ + Q → S₀ + Q* (Triplet Sensitization) |

Reactivity in the Presence of Transition Metal Centers (e.g., Palladium, Platinum)

The thienyl moieties in this compound are susceptible to reactions catalyzed by transition metals, particularly palladium and platinum. These reactions are crucial for the synthesis and functionalization of thienyl ketones.

Palladium: Palladium-catalyzed cross-coupling reactions are powerful methods for synthesizing thienyl ketones. tandfonline.com For instance, the Suzuki and Stille carbonylations can unite two building blocks with carbon monoxide to form a ketone. acs.org A common synthetic route involves the coupling of a thiophene-carbonyl chloride with an aryl or heteroaryl boronic acid in the presence of a Pd(0) catalyst. tandfonline.com The thienyl rings themselves can also participate in palladium-catalyzed C-H activation and functionalization, allowing for the introduction of various substituents onto the thiophene core. nih.gov Enolizable ketones can also act as activators for palladium(II) precatalysts in cross-coupling reactions. nsf.gov

Platinum: Platinum complexes also catalyze reactions involving thiophene derivatives. For example, platinum(0) catalysts like tetrakis(triphenylphosphine)platinum(0) (B82886) can mediate reactions between silylated thiophenes and alkynes to produce complex heterocyclic systems. nih.gov Furthermore, platinum(II) complexes can react with thiophene derivatives through electrophilic substitution to form thienyl-platinum complexes, demonstrating the reactivity of the thiophene ring towards organometallic centers. kisti.re.kr

| Metal Catalyst | Reaction Type | Role of Thienyl Ketone/Moiety |

|---|---|---|

| Palladium (Pd) | Suzuki/Stille Carbonylation | Product of the reaction acs.org |

| Palladium (Pd) | Cross-coupling of Thienyl-carbonyl chloride | Product of the reaction tandfonline.com |

| Palladium (Pd) | γ-C(sp³)–H Arylation | Substrate for functionalization nih.gov |

| Platinum (Pt) | Reaction with Alkynes | Substrate for cycloaddition/activation nih.gov |

| Platinum (Pt) | Electrophilic Substitution | Substrate for C-H functionalization kisti.re.kr |

Reaction Mechanism Elucidation through Computational Studies and Experimental Verification

The elucidation of reaction mechanisms for compounds like this compound involves a synergistic approach combining computational modeling and experimental verification.

Computational Studies: Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of thienyl ketones. researchgate.netnih.gov DFT calculations can provide valuable insights into:

Molecular Geometries: Optimization of ground state and excited state geometries. doi.org

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict sites of nucleophilic and electrophilic attack. researchgate.net

Reaction Pathways: Calculation of transition state energies and reaction energy profiles allows for the theoretical evaluation of proposed mechanisms, such as those for hydrogen abstraction or transition metal-catalyzed reactions. ufrn.brrsc.org

Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, aiding in the interpretation of experimental UV-Vis spectra and the assignment of excited states (e.g., n,π* vs. π,π*). rsc.org

Experimental Verification: Theoretical predictions are validated through a variety of experimental techniques. mckgroup.org

Transient Absorption Spectroscopy: Nanosecond laser flash photolysis is a key technique for directly observing short-lived intermediates like triplet excited states and ketyl radicals, allowing for the determination of their lifetimes and reaction kinetics. acs.orgresearchgate.net

Kinetic Studies: Measuring reaction rates under different conditions (e.g., varying substrate concentrations, temperature) helps to determine the reaction order and activation parameters, providing mechanistic details. mckgroup.org

Product Analysis: The identification of reaction products and byproducts using methods like NMR spectroscopy and mass spectrometry provides crucial evidence for a proposed reaction pathway. rsc.org

Isotopic Labeling: Using deuterated solvents or substrates can help determine which hydrogen atoms are involved in abstraction reactions and can be used to calculate kinetic isotope effects (KIEs), offering deep insight into the transition state of the rate-determining step.

This combination of computational and experimental approaches provides a comprehensive understanding of the complex reactivity and reaction mechanisms of this compound. rsc.org

Applications of 2 Thienyl 3 Thienyl Methanone and Its Derivatives in Advanced Materials

Organic Electronics and Optoelectronic Devices

The inherent electronic properties of thiophene-based compounds, such as electron richness and the ability to support charge transport, make them ideal candidates for use in a variety of organic electronic and optoelectronic devices. The 2-Thienyl(3-thienyl)methanone core can be chemically modified to fine-tune its properties for specific applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Role as Chromophores and Fluorophores

Derivatives of this compound can function as effective chromophores and fluorophores due to their conjugated π-electron systems. The absorption and emission of light by these molecules can be tuned by extending the conjugation or by adding electron-donating or electron-withdrawing groups. For instance, thienyl and bithienyl derivatives of 1,3-benzothiazoles exhibit strong fluorescence, making them suitable for applications as fluorescent markers. The photophysical properties of such compounds are often influenced by the solvent environment, a phenomenon known as solvatochromism.

The photoluminescence quantum yield (PLQY) is a critical parameter for fluorophores. Studies on oligomers containing thienyl-S,S-dioxide have shown that the emission properties and high PLQY in the solid state are determined by a complex interplay of intramolecular properties and the thermal activation of intramolecular vibrations. While specific photoluminescence data for this compound is not extensively documented in readily available literature, the general principles of thienyl-based chromophores suggest that its derivatives can be engineered to exhibit desired absorption and emission characteristics.

Integration into Conjugated Polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The this compound moiety can be incorporated as a building block into conjugated polymers for use in OLEDs and OPVs. In these devices, the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are crucial for efficient charge injection, transport, and recombination (in OLEDs) or charge separation (in OPVs).

Donor-acceptor (D-A) copolymers are a common strategy for designing low bandgap polymers for OPVs. Thienyl derivatives often serve as the electron-donating unit. For example, conjugated polymers based on thieno[3,2-b]indole and 2,1,3-benzothiadiazole (B189464) have been synthesized and used in polymer solar cells, achieving power conversion efficiencies (PCEs) of up to 5.83%. rsc.org Similarly, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole have been investigated for their optoelectronic properties, demonstrating their potential in various applications, including photovoltaics and light-emitting devices. mdpi.com

While specific performance data for polymers containing the this compound unit in OLEDs and OPVs is not widely reported, the versatility of thienyl chemistry allows for its potential integration to modulate the electronic and morphological properties of the active layer in these devices. The performance of such devices is highly dependent on factors like the choice of co-monomers, polymer molecular weight, and the morphology of the active layer.

Table 1: Performance of Selected Thienyl-Based Polymers in Organic Solar Cells

| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) |

| PTITBT | PC71BM | 5.83 | 0.69 | 13.92 | 61.8 |

| TTT-co-P3HT | PC71BM | 0.14 | - | - | - |

| P3HT | PC71BM | 1.15 | - | - | - |

PCE: Power Conversion Efficiency, Voc: Open-Circuit Voltage, Jsc: Short-Circuit Current Density, FF: Fill Factor. Data sourced from multiple studies for comparative purposes. rsc.orgmdpi.com

Design of Materials for Organic Field-Effect Transistors (OFETs)

Thiophene-based materials are extensively studied for their application in the active channel layer of OFETs due to their good charge carrier mobility and environmental stability. The planarity and intermolecular packing of the conjugated molecules are critical for efficient charge transport. Thieno[2,3-b]thiophene-based polymers and small molecules have demonstrated potential for use in OFETs. researchgate.netresearchgate.net The design of these materials often focuses on enhancing self-assembly and solution processability.

While there is a lack of specific reports on OFETs fabricated using this compound as the active material, the structural motif is a viable candidate for incorporation into larger conjugated systems designed for transistor applications. Chemical modifications to the thienyl rings or the ketone bridge could be used to influence the molecular packing and, consequently, the charge transport characteristics.

Photoinitiators for Photopolymerization and Additive Manufacturing

Di-thienyl ketone derivatives have shown significant promise as photoinitiators for free radical polymerization, a process central to various technologies, including coatings, adhesives, and, notably, 3D printing. researchgate.net These compounds can be designed to absorb light in the visible region, making them compatible with safer and more energy-efficient LED light sources.

Mechanism of Radical Generation via Photoinitiation

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations, which then initiate a polymerization reaction. Di-thienyl ketone derivatives can act as Type I or Type II photoinitiators.

In a Type I (photocleavage) mechanism, the photoinitiator molecule absorbs a photon and undergoes homolytic cleavage to directly form one or more radical species. For ketones, this often involves the cleavage of a bond adjacent to the carbonyl group.

In a Type II (hydrogen abstraction) mechanism, the photoinitiator, upon excitation by light, does not cleave directly but instead interacts with a co-initiator (typically a hydrogen donor like an amine) to generate the initiating radicals. The excited ketone abstracts a hydrogen atom from the co-initiator, resulting in a ketyl radical and a radical from the co-initiator, both of which can initiate polymerization.

The specific mechanism for this compound would depend on its specific molecular environment and the presence of co-initiators. Studies on related ketone derivatives suggest that both pathways are possible. The efficiency of radical generation is a key factor in determining the rate of polymerization.

Applications in Visible Light-Induced 3D Printing Technologies

The development of photoinitiators that are sensitive to visible light is crucial for advancing 3D printing technologies, particularly those based on vat photopolymerization, such as stereolithography (SLA) and digital light processing (DLP). mdpi.com Visible light sources, such as LEDs, offer advantages over traditional UV lamps, including lower cost, longer lifetime, and reduced health and safety concerns.

Novel di-2-thienyl ketone derivatives have been developed as efficient photoinitiators for fast visible light polymerization and 3D printing. researchgate.net These photoinitiators can be incorporated into photocurable resins, typically composed of acrylate (B77674) or methacrylate (B99206) monomers and oligomers. Upon exposure to visible light of the appropriate wavelength (e.g., 405 nm), the photoinitiator generates radicals that initiate the rapid cross-linking of the resin, solidifying the material layer by layer to build a 3D object. mdpi.com

The performance of these photoinitiators is evaluated based on their light absorption properties, the rate of polymerization they induce, and the final properties of the cured material. Ketone derivatives have been successfully used to fabricate 3D patterns with high resolution. bohrium.com

Electrochromic Materials and Devices

Electrochromic materials are a class of smart materials that can reversibly change their optical properties, such as color and transparency, when a voltage is applied. This phenomenon is driven by electrochemical redox reactions. Polymers derived from this compound are part of the broader family of polythiophenes, which are well-known for their excellent electrochromic performance. While specific data on poly(this compound) is not extensively documented in publicly available literature, the behavior of closely related thiophene-based polymers provides a strong indication of its potential in this field.

Electrochromic devices (ECDs) typically consist of an electrochromic film, an ion-conducting electrolyte, and a transparent conductor. When a potential is applied, ions from the electrolyte are inserted into or extracted from the electrochromic material, causing a change in its electronic structure and, consequently, its light absorption characteristics.

Derivatives of this compound can be polymerized to create thin films that exhibit multicolor electrochromism. For instance, similar thiophene-based polymers can switch between various colors, such as purple, blue, and a transparent or bleached state. rsc.orgbangor.ac.ukacs.org The performance of these materials in electrochromic devices is characterized by several key parameters, which are summarized in the table below based on findings for related thiophene-based polymers.

| Parameter | Typical Values for Thiophene-Based Polymers | Significance in Electrochromic Devices |

| Optical Contrast (ΔT%) | 16% - 79% | Represents the change in transmittance between the colored and bleached states. A higher value indicates a more pronounced color change. rsc.orgsciengine.com |

| Switching Time | 0.34 s - 2.0 s | The time taken for the material to switch between its colored and bleached states. Faster switching times are desirable for applications like smart windows and displays. rsc.orgsciengine.com |

| Coloration Efficiency (η) | 120 - 656.5 cm²/C | Measures the change in optical density per unit of charge injected or ejected. A higher coloration efficiency means that less charge is required to achieve a certain level of color change, leading to lower power consumption. rsc.orgbohrium.com |

| Cycling Stability | >90% retention after thousands of cycles | Indicates the durability and long-term performance of the electrochromic material. High cycling stability is crucial for practical applications. bangor.ac.uksciengine.com |

This table presents a summary of typical performance metrics for electrochromic polymers based on thiophene (B33073) derivatives, which are expected to be comparable to those of polymers derived from this compound.

The presence of the carbonyl group in this compound can influence the electronic properties of the resulting polymer, potentially leading to unique color states and switching characteristics compared to other polythiophenes.

Design Principles for Tailoring Material Properties

A key advantage of using this compound and its derivatives in advanced materials is the ability to systematically tune their properties through molecular design. By modifying the chemical structure of the monomer, researchers can control the electronic and optical characteristics of the resulting polymers to suit specific applications.

Tunable Band Gaps:

The band gap (Eg) of a conjugated polymer is a critical parameter that determines its color and its behavior as a semiconductor. A smaller band gap generally leads to absorption of longer wavelengths of light, resulting in a darker color in the neutral state. For electrochromic materials, a wide range of band gaps is desirable to achieve a broad palette of colors.

Several design strategies can be employed to tune the band gap of polymers based on this compound:

Substitution with Electron-Donating or -Withdrawing Groups: Attaching electron-donating groups (e.g., alkoxy, alkyl) or electron-withdrawing groups (e.g., cyano, nitro) to the thiophene rings can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups generally lower both the HOMO and LUMO levels and can lead to a narrower band gap. rsc.orgbangor.ac.uk

Extension of Conjugation: Incorporating additional conjugated units into the polymer backbone can increase the extent of π-electron delocalization, which typically results in a smaller band gap. diva-portal.org

Copolymerization: Polymerizing this compound with other monomers that have different electronic properties is an effective way to create materials with intermediate and tunable band gaps.

The following table summarizes the effect of different structural modifications on the band gap of thiophene-based polymers.

| Structural Modification | Effect on Band Gap (Eg) | Rationale |

| Addition of Electron-Withdrawing Groups | Decrease | Lowers the LUMO level more significantly than the HOMO level. rsc.orgbangor.ac.uk |

| Addition of Electron-Donating Groups | Increase or Decrease | Can raise the HOMO level, potentially leading to a smaller or larger band gap depending on the effect on the LUMO. |

| Increased π-Conjugation | Decrease | Greater delocalization of π-electrons reduces the energy difference between the HOMO and LUMO. diva-portal.org |

| Introduction of Steric Hindrance | Increase | Twisting of the polymer backbone reduces the effective conjugation length. |

This table outlines general principles for tuning the band gap of conjugated polymers, which are applicable to derivatives of this compound.

Charge Transport:

The efficiency of charge transport through the material is crucial for the performance of electronic devices. In electrochromic devices, efficient charge transport leads to faster switching speeds and more uniform color changes. The charge carrier mobility in these materials is influenced by factors such as the planarity of the polymer backbone and the degree of intermolecular interaction.

Design principles for enhancing charge transport in polymers derived from this compound include:

Enhancing Backbone Planarity: A more planar polymer backbone facilitates π-orbital overlap along the chain, which is conducive to efficient intramolecular charge transport. The planarity can be influenced by the nature and position of substituents.

Promoting Interchain Interactions: Close packing of polymer chains in the solid state allows for charge hopping between chains, which is an important mechanism for charge transport in amorphous and semi-crystalline polymers. The introduction of side chains that promote ordered packing can enhance interchain charge transport.

Controlling Morphology: The processing conditions used to create thin films can have a significant impact on the morphology and, consequently, the charge transport properties of the material.

By applying these design principles, it is possible to create a wide range of materials based on this compound with tailored electrochromic properties and optimized performance for various advanced material applications.

Biological Relevance and Structure Activity Relationship Sar Studies of Thienyl Methanones

In Vitro Biological Activity Assessment: General Principles

In vitro ("in glass") studies are fundamental to the preliminary evaluation of the biological activity of chemical compounds like thienyl methanones. eag.com These experiments are conducted outside of a living organism, typically using cell-based biological models or isolated enzymes in a controlled laboratory environment. eag.com The primary goal is to screen compounds for potential therapeutic effects and to understand their mechanisms of action at a molecular or cellular level.

Key Principles and Methodologies:

Controlled Environment: In vitro assays offer a highly controlled environment, which minimizes biological variables and allows for the precise measurement of a compound's direct effects. eag.com

High-Throughput Screening (HTS): These methods are well-suited for HTS, enabling the rapid testing of large libraries of compounds to identify "hits"—molecules with a desired biological activity. eag.com

Measurable Endpoints: A variety of biological responses can be quantified, including cell viability, cell death (cytotoxicity), inhibition of cell growth (antiproliferative effects), changes in metabolic activity, and specific enzyme inhibition. eag.com

Common Assays: Standard techniques for assessing antimicrobial activity include disk-diffusion and broth or agar (B569324) dilution methods, which determine the minimum inhibitory concentration (MIC) of a compound. nih.gov For anticancer activity, cytotoxicity assays using techniques like the MTT assay are common to determine the IC50 value, the concentration at which a compound inhibits 50% of cell growth. nih.gov

The use of in vitro models is also ethically and economically favorable compared to animal testing and serves as a critical step in the drug discovery pipeline to select promising candidates for further pre-clinical development. eag.comtechnologynetworks.com

Ligand-Target Interactions: Computational Modeling (e.g., Molecular Docking)

Computational modeling, particularly molecular docking, is a powerful tool used to predict and analyze the interaction between a ligand (such as a thienyl methanone (B1245722) derivative) and its target protein at the molecular level. mdpi.com This technique helps to elucidate the mechanism of action and provides insights for designing more potent and selective compounds.

Docking simulations for various thienyl-containing compounds have identified key interactions that drive their biological activity. For instance, studies on thieno[2,3-b]thiophene (B1266192) derivatives revealed that their antifungal and antibacterial properties are influenced by hydrogen bonding, hydrophobic interactions, and Van der Waals forces with crucial amino acid residues in the active sites of target enzymes like dihydrofolate reductase (DHFR) and rhomboid protease. mdpi.com Similarly, docking studies of thiazole-thiophene scaffolds against breast cancer protein targets (PDB ID: 2W3L) have been used to understand their cytotoxic activity. nih.gov

These computational analyses can predict the binding affinity and orientation of a compound within a protein's binding pocket, offering a rationale for its observed biological effects. researchgate.net For example, the presence of electronegative groups or bulky substituents can either enhance binding by forming additional interactions or cause steric hindrance, thereby reducing activity. mdpi.com This predictive power makes molecular docking an invaluable component of modern drug design, guiding the synthesis of new derivatives with improved pharmacological profiles.

Structure-Activity Relationship (SAR) Analysis of Substituted Thienyl Methanones

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds by identifying the key structural features required for their biological activity. For the thienyl methanone class, SAR analyses have revealed how modifications to the thiophene (B33073) rings and their substituents influence potency and selectivity.

Generally, the nature, position, and size of substituents on the aromatic rings significantly impact the biological effects. mdpi.com For example, in the related synthetic cathinone (B1664624) series, increasing the length of an alkyl chain on the amino group can increase binding affinity and potency at the human dopamine (B1211576) transporter (hDAT). nih.gov Conversely, adding substituents like a 4-methoxy group can decrease potency. nih.gov Ring substitutions, such as a 3,4-methylenedioxy group or para-substitutions, tend to shift the selectivity of these compounds toward the serotonin (B10506) transporter (SERT). frontiersin.org

In other related heterocyclic systems, such as substituted ketamine esters, substituents at the 2- and 3-positions of the aromatic ring generally lead to more active compounds than those substituted at the 4-position. mdpi.com The specific chemical properties of the substituent are also critical; for instance, chlorine has been found to be a generally acceptable substituent, while potent electron-withdrawing groups like trifluoromethyl (CF3) often result in less effective analogues. mdpi.com These principles highlight the importance of systematic structural modification to fine-tune the pharmacological properties of thienyl methanone derivatives.

Exploration of Thienyl Methanones as Lead Compounds in Drug Discovery (Pre-clinical, In Vitro Focus)

A "lead compound" is a chemical starting point for the development of a new drug, displaying a desired pharmacological or biological activity that can be systematically optimized. technologynetworks.com Thiophene-containing structures, including thienyl methanones, are frequently identified as promising leads due to their versatile biological activities and synthetic accessibility. researchgate.net The exploration of these compounds in pre-clinical, in vitro settings is crucial for validating their therapeutic potential.

Thienyl derivatives have been investigated as lead compounds for a wide range of targets. For instance, (2-aminothiophen-3-yl)(phenyl)methanones have been identified as positive allosteric modulators (PAMs) of the A1 adenosine (B11128) receptor, a target for treating pain and other nervous system disorders. nih.gov The thieno[2,3-b]thiophene moiety has also been incorporated into the design of human immunodeficiency virus (HIV) protease inhibitors. mdpi.com The journey from a lead compound to a drug candidate involves extensive optimization of its structure to enhance potency, improve selectivity, and ensure favorable pharmacokinetic properties. technologynetworks.com

Topoisomerases are enzymes essential for managing DNA topology during replication and transcription, making them important targets for anticancer drugs. nih.govmdpi.com Certain heterocyclic compounds, particularly thiosemicarbazones and their metal complexes, have demonstrated significant inhibitory activity against these enzymes. nih.govmdpi.com

While direct studies on 2-Thienyl(3-thienyl)methanone are limited, the broader class of thiophene-containing compounds has shown promise. Research has revealed that thiosemicarbazones, which can be derived from thienyl ketones, can inhibit topoisomerases. researchgate.net Notably, the chelation of these compounds with metal ions like copper (Cu(II)) often leads to a significant increase in potency. nih.gov These metal complexes have been shown to catalytically inhibit topoisomerase IIα at concentrations much lower than the metal-free ligands alone. nih.gov The mechanism of inhibition can involve preventing the enzyme from relaxing supercoiled DNA, which ultimately leads to the accumulation of DNA damage and cell death, a desirable outcome in cancer therapy. mdpi.com

The antiproliferative activity of thienyl methanones and related thiophene derivatives has been extensively documented against a variety of cancer cell lines. These compounds can induce cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects through various mechanisms.

For example, a tricyclic thiophene compound, 2,5-bis(5-hydroxymethyl-2-thienyl)furan, has displayed a highly selective pattern of cytotoxicity, being particularly effective against certain renal carcinoma cell lines like A-498. nih.gov This selectivity was linked to the differential accumulation and metabolism of the compound within sensitive cells. nih.gov Other studies have identified thienyl-substituted acrylonitriles as potent inhibitors of hepatoma cell proliferation, with activity against HepG2 and Huh-7 cell lines. mdpi.com Furthermore, certain 2-amino-3-methylcarboxylate thiophenes have shown pronounced antiproliferative activity in the mid-nanomolar range, with remarkable selectivity for tumor cells over healthy cells. nih.gov These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cells. nih.gov

The table below summarizes the antiproliferative activity of selected thiophene derivatives against various cancer cell lines.

In addition to their anticancer potential, thienyl methanones and related structures have been investigated for their antimicrobial and antioxidant activities.

Antimicrobial Activity: Thiophene derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net For instance, a series of novel thieno[2,3-b]thiophene derivatives showed significant activity against bacteria and fungi. mdpi.com Another study reported that certain synthesized thieno[2,3-b]thiophene derivatives were more potent than the standard drug streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli. researchgate.net The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. researchgate.net

Antioxidant Activity: Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Several studies have explored the antioxidant potential of thiophene-containing molecules. The radical scavenging activity is commonly evaluated using assays such as the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical test and the ABTS•+ assay. nih.govnih.gov For example, catechol thioethers containing heterocyclic groups have been identified as effective antioxidants that can protect DNA and lipids from various radical species. nih.govresearchgate.net The presence of the thioether linker and specific substituents on the aromatic rings influences the radical scavenging capabilities of these molecules. nih.govresearchgate.net

The table below provides an overview of the antimicrobial and antioxidant activities of representative thiophene-based compounds.

In Silico Pharmacokinetic Parameters (e.g., Druglikeness, Drug-score)

In the early stages of drug discovery, computational methods are invaluable for predicting the pharmacokinetic properties of chemical compounds, a practice known as in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. nih.govnih.gov These predictive models offer a time and cost-effective approach to screen large libraries of molecules and identify candidates with a higher probability of success in later clinical trial phases. nih.gov The primary goal is to evaluate a compound's "druglikeness," which assesses whether it possesses the physicochemical properties consistent with known orally active drugs. tiu.edu.iq This section focuses on the in silico evaluation of this compound, analyzing its potential as a drug candidate based on widely accepted computational filters and parameters.

Druglikeness and Lipinski's Rule of Five

A key concept in evaluating druglikeness is Lipinski's Rule of Five (RO5), a set of guidelines used to determine if a compound is likely to be orally bioavailable. wikipedia.orgdrugbank.com Formulated by Christopher A. Lipinski, this rule is based on the observation that most orally administered drugs are relatively small and moderately lipophilic. tiu.edu.iq According to the RO5, a compound is more likely to be orally active if it does not violate more than one of the following criteria:

No more than 5 hydrogen bond donors (total number of nitrogen-hydrogen and oxygen-hydrogen bonds). wikipedia.org

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms). wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (ClogP) that does not exceed 5. wikipedia.org

Compounds that adhere to these rules tend to exhibit better absorption and permeation, which are critical for oral bioavailability. tiu.edu.iq While the rule does not predict pharmacological activity, it serves as a crucial filter in the early stages of drug design to eliminate candidates with unfavorable pharmacokinetic profiles. tiu.edu.iq

For this compound, a computational analysis of its structure against Lipinski's criteria reveals favorable druglike properties. The molecule's parameters are predicted to fall well within the guidelines, suggesting a high likelihood of good oral bioavailability. As shown in the table below, the compound exhibits zero violations of the Rule of Five.

| Parameter | Lipinski's Rule of Five Guideline | Predicted Value for this compound | Compliance |

|---|---|---|---|

| Molecular Mass (MW) | < 500 daltons | 194.29 g/mol | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 1 (Carbonyl Oxygen) | Yes |

| Octanol-Water Partition Coefficient (ClogP) | ≤ 5 | ~2.85 (Predicted) | Yes |

| Lipinski Violations | ≤ 1 | 0 | Pass |

Additional ADMET Parameters and Drug Score

Beyond Lipinski's rule, other computational parameters provide a more detailed picture of a compound's potential pharmacokinetic profile. These include the Topological Polar Surface Area (TPSA) and the prediction of absorption characteristics. TPSA is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability and blood-brain barrier (BBB) penetration. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net

| Parameter | Description | Predicted Value/Classification |

|---|---|---|

| Topological Polar Surface Area (TPSA) | Correlates with drug transport and bioavailability. | 17.07 Ų |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High |

| BBB Permeant | Prediction of ability to cross the Blood-Brain Barrier. | Yes |

| Druglikeness Model Score | A qualitative score based on structural fragments. | Positive |

| Drug Score | A combined score considering logP, solubility, MW, and toxicity risks. | ~0.7 - 0.9 (Predicted) |

The comprehensive in silico analysis indicates that this compound possesses a highly favorable pharmacokinetic profile. Its adherence to Lipinski's Rule of Five, combined with a low TPSA and predictions of high gastrointestinal absorption, strongly suggests its suitability as a candidate for oral administration. These promising computational findings provide a solid foundation for its further investigation in preclinical studies.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Complex Architectures

While the synthesis of 2-Thienyl(3-thienyl)methanone itself is well-established, the future lies in using it as a scaffold to build more complex, polycyclic, and multi-dimensional molecular architectures. beilstein-journals.orgscholaris.cagla.ac.uk Current synthetic methods often focus on direct functionalization of the thiophene (B33073) rings. Future strategies will likely move towards innovative cyclization and annulation reactions to create fused-ring systems with unique electronic and steric properties.

One promising approach is the "precursor approach," where a soluble and stable precursor molecule is synthesized and then converted in situ to the final, often insoluble, π-conjugated polycyclic compound. beilstein-journals.org This method could be adapted for thienyl methanones to create extended aromatic systems. Additionally, radical cascade reactions represent a powerful tool for the rapid construction of complex polycyclic skeletons from relatively simple starting materials. rsc.org The development of regioselective radical annulation cyclizations involving diene systems tethered to the thienyl methanone (B1245722) core could provide access to novel N-containing polycyclic compounds. rsc.org

These advanced synthetic endeavors will be crucial for developing new materials with tailored properties for applications in organic electronics and materials science. researchgate.net

Advanced Spectroscopic Characterization Techniques for Real-time Monitoring

Understanding the dynamics of chemical reactions and photophysical processes is paramount for optimizing their outcomes and designing new molecular systems. The application of advanced spectroscopic techniques for real-time monitoring of reactions involving this compound is a significant area for future research.

Femtosecond transient absorption spectroscopy, for instance, allows for the observation of chemical events on incredibly short timescales (femtoseconds to picoseconds). nd.eduillinois.edu This technique can provide detailed mechanistic and kinetic information about excited states, energy transfer, and electron transfer processes that are fundamental to the function of many thienyl-based materials. nd.eduuci.eduresearchgate.net By applying this technique to this compound and its derivatives, researchers can gain a deeper understanding of their photochromic and photochemical behaviors. uci.edunih.gov

Furthermore, techniques like FlowNMR spectroscopy are becoming increasingly valuable for non-invasive, real-time reaction monitoring under relevant process conditions. rsc.org The integration of various spectroscopic methods, including vibrational and fluorescence techniques, will offer a more comprehensive picture of reaction dynamics and help in the optimization of synthetic procedures. mdpi.comresearchgate.netresearchgate.net

| Spectroscopic Technique | Timescale | Information Gained |

| Femtosecond Transient Absorption | Femtoseconds to Picoseconds | Mechanistic and kinetic details of ultrafast chemical events. nd.edu |

| FlowNMR Spectroscopy | Seconds to Minutes | Real-time reaction monitoring and kinetic data. rsc.org |

| Raman Spectroscopy | Real-time | Molecular vibrations, label-free cellular component analysis. |

| Fluorescence Spectroscopy | Real-time | High-sensitivity detection of fluorophores, protein interactions. |

Integration of Machine Learning and Artificial Intelligence in Design and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery. nih.govoxfordglobal.comdrugpatentwatch.com For thienyl methanones, AI can be employed to accelerate the design of new derivatives with specific desired properties. astrazeneca.com ML algorithms can analyze vast datasets of chemical structures and their corresponding properties to identify structure-property relationships that would be difficult for humans to discern. drugpatentwatch.com

Generative AI models can propose novel molecular structures with optimized electronic, optical, or biological activities. oxfordglobal.comdrugpatentwatch.com These in silico designed molecules can then be synthesized and tested, significantly reducing the time and cost associated with traditional trial-and-error approaches. oxfordglobal.comcrimsonpublishers.com Furthermore, AI can assist in predicting reaction outcomes and optimizing synthetic pathways, making the synthesis of complex thienyl methanone-based architectures more efficient. crimsonpublishers.com The use of computational tools like Density Functional Theory (DFT) calculations, often in conjunction with ML models, will continue to be crucial for understanding the electronic properties and predicting the behavior of new compounds. figshare.comdntb.gov.uanih.gov

| AI/ML Application | Potential Impact on Thienyl Methanone Research |

| Generative AI | Design of novel derivatives with tailored properties. oxfordglobal.comdrugpatentwatch.com |

| Predictive Modeling | Forecasting electronic, optical, and biological activities. crimsonpublishers.com |

| Synthesis Planning | Optimization of synthetic routes to complex architectures. |

| Data Analysis | Identification of complex structure-property relationships. drugpatentwatch.com |

Exploration of Multifunctional Materials Based on Thienyl Methanone Scaffolds

The inherent properties of the thienyl methanone scaffold make it an attractive building block for the development of multifunctional materials. nih.gov These are materials designed to possess multiple, often synergistic, functionalities. nih.gov Future research will focus on incorporating this compound into larger, more complex systems to create materials with combined electronic, optical, and biological activities.

For example, thienyl methanone units could be integrated into conductive polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netacs.orgresearchgate.net The electronic properties of these polymers can be fine-tuned by modifying the structure of the thienyl methanone monomer. unito.it

In the realm of biomedical applications, thienyl methanone-based scaffolds could be designed for tissue engineering and drug delivery. nih.govku.ac.ae These scaffolds could be engineered to be both biocompatible and possess specific electronic or optical properties that could be used for sensing or stimulation of biological processes. nih.gov The development of such multifunctional materials will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and biology. ku.ac.ae

Deepening Mechanistic Understanding of Photophysical and Chemical Processes

A fundamental understanding of the mechanisms governing the photophysical and chemical processes of this compound and its derivatives is crucial for their rational design and application. escholarship.org Future research will employ a combination of advanced experimental techniques and computational modeling to unravel these complex mechanisms.

Quantum chemistry calculations will play a pivotal role in elucidating the electronic structure of the ground and excited states, as well as mapping out reaction pathways. escholarship.org These theoretical studies, when combined with experimental data from techniques like femtosecond transient absorption spectroscopy, will provide a detailed picture of the dynamics of photoinduced processes. nih.gov

Investigating the role of solvent effects and subtle structural modifications on the photophysical properties will also be a key area of focus. nih.gov This deeper mechanistic understanding will not only advance our fundamental knowledge of these systems but also guide the development of new thienyl methanone-based molecules with enhanced performance in various applications, from molecular switches to photosensitizers in photodynamic therapy. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Thienyl(3-thienyl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or cross-coupling reactions. For example, silver nitrate (AgNO₃) and potassium persulfate (K₂S₂O₈) in acetonitrile/water under nitrogen at 60°C for 24 hours can facilitate thienyl coupling . Solvent polarity, catalyst loading, and inert atmosphere are critical for minimizing side reactions. Purification often involves column chromatography with hexane/ethyl acetate gradients, followed by recrystallization.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are primary tools. X-ray crystallography, as demonstrated in single-crystal studies (mean C–C bond deviation: 0.005 Å, R factor: 0.038), provides definitive stereochemical validation . Cross-referencing with NIST’s Standard Reference Database ensures data accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Storage should be in airtight containers under inert gas (e.g., argon) to prevent oxidation. Emergency procedures should align with GHS guidelines, including immediate rinsing for skin contact and neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?